molecular formula C8H13NO2 B13350726 Methyl 5-azaspiro[2.4]heptane-2-carboxylate

Methyl 5-azaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13350726
M. Wt: 155.19 g/mol
InChI Key: CQWLSVPIPLWPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-azaspiro[24]heptane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-azaspiro[2.4]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclopropylidene acetate with an azomethine ylide, catalyzed by a copper complex . The reaction proceeds via a 1,3-dipolar cycloaddition, yielding the desired spirocyclic product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-azaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-azaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-azaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the position of the nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 5-azaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(6)2-3-9-5-8/h6,9H,2-5H2,1H3

InChI Key

CQWLSVPIPLWPHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.